Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate
Description
Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with a propanamido linker and a 5-phenylfuran-2-yl moiety. The 5-phenylfuran substituent may contribute to π-π stacking interactions in biological targets, a feature observed in other heterocyclic systems such as oxadiazoles and triazoles .
Properties
IUPAC Name |
ethyl 4-[3-(5-phenylfuran-2-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-2-26-22(25)17-8-10-18(11-9-17)23-21(24)15-13-19-12-14-20(27-19)16-6-4-3-5-7-16/h3-12,14H,2,13,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJRMPAOJCZODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Amide bond formation: The amide bond is formed by reacting the furan derivative with an appropriate amine under dehydrating conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted esters
Scientific Research Applications
Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate involves its interaction with specific molecular targets and pathways. For example, it may act on enzyme systems or receptor sites, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds for Comparison:
Methyl 2-[3-(5-phenylfuran-2-YL)propanamido]benzoate (): Molecular Formula: C21H19NO4 Molecular Weight: 349.4 g/mol Substituents: Methyl ester at the 2-position of the benzoate ring.
Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate ():
- Molecular Formula : C20H18N2O5
- Molecular Weight : 366.37 g/mol
- Substituents : 1,3-dioxoisoindolin-2-yl group instead of 5-phenylfuran.
- Key Differences : The dioxoisoindolinyl group introduces electron-withdrawing properties, which may affect reactivity and intermolecular interactions compared to the electron-rich furan system .
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) (): Substituents: Pyridazine ring and phenethylamino linker. Key Differences: The pyridazine heterocycle offers hydrogen-bonding capabilities distinct from the furan ring, possibly enhancing interactions with polar biological targets .
Molecular and Pharmacological Properties
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Biological Relevance |
|---|---|---|---|---|
| Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate* | C22H21NO4 | 363.41 (calculated) | 4-ethyl ester, 5-phenylfuran | Enhanced lipophilicity for membrane penetration |
| Methyl 2-[3-(5-phenylfuran-2-YL)propanamido]benzoate | C21H19NO4 | 349.4 | 2-methyl ester | Reduced steric hindrance for binding |
| Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate | C20H18N2O5 | 366.37 | 1,3-dioxoisoindolinyl | Electron-withdrawing effects for stability |
| I-6230 | C22H23N3O2 | 373.45 | Pyridazin-3-yl, phenethylamino | Hydrogen-bonding with enzymatic targets |
Note: *The target compound is hypothetical; properties are inferred from analogs.
Research Findings and Activity Insights
- Heterocyclic Influence: Compounds with 1,3,4-oxadiazole or triazole substituents () exhibit notable bioactivity due to their ability to engage in hydrogen bonding and dipole interactions.
- Ester Group Effects : Ethyl esters (e.g., I-6230, ) generally show higher lipophilicity than methyl esters, correlating with improved bioavailability in preclinical models . The 4-position substitution in the benzoate core may further optimize spatial orientation for target engagement.
- Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via reactions involving hydrazine hydrate or phosphorous oxychloride, suggesting viable routes for the target compound’s production .
Biological Activity
Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a propanamido group and a phenylfuran substituent. This unique structure is responsible for its diverse biological activities.
The compound's biological activity can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit malate dehydrogenase (MDH), an enzyme involved in the Krebs cycle, which is crucial for cellular metabolism. Inhibition of MDH can disrupt metabolic processes in cancer cells, making it a candidate for anticancer therapy .
- Signaling Pathways : The compound may modulate signaling pathways related to inflammation and apoptosis, potentially providing therapeutic benefits in inflammatory diseases and cancer.
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit promising anticancer properties. Notably, studies have shown that:
- Inhibition of Cancer Cell Growth : Related compounds have been reported to inhibit the proliferation of various cancer cell lines by targeting metabolic pathways critical for tumor growth .
- Hypoxia-Inducible Factor (HIF) Modulation : Some derivatives have been found to inhibit HIF-1α accumulation under hypoxic conditions, which is often associated with tumor progression .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. For instance:
- In Vitro Studies : Compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting a broad-spectrum antimicrobial activity .
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
- Study on Cancer Cell Lines :
-
Antimicrobial Activity Evaluation :
- Another study assessed the antimicrobial properties against both Gram-positive and Gram-negative bacteria, showing effective inhibition at various concentrations. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, indicating potential therapeutic applications in treating infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)-benzoate | Similar benzoate and propanamido structure | Demonstrated dual inhibition of malate dehydrogenases |
| Methyl 4-(5-(4-chlorophenyl)-1H-pyrazol-3-carbonyl)benzoate | Pyrazole instead of furan | Exhibits anti-inflammatory properties |
| Methyl 3-(5-methoxycarbonylthiophen-2-yl)benzoate | Contains a thiophene ring | Potential use as an antibacterial agent |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
